

Spectroscopic Analysis of 5-Bromo-2-methyl-2-pentene: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-methyl-2-pentene

Cat. No.: B1266619

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This technical guide provides a comprehensive overview of the spectral data for **5-Bromo-2-methyl-2-pentene** (CAS No: 2270-59-9), a key intermediate in organic synthesis. The document outlines the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, details generalized experimental protocols for data acquisition, and illustrates the analytical workflow and structure-spectrum correlations.

Introduction

5-Bromo-2-methyl-2-pentene is a halogenated alkene of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a reactive bromine atom and a nucleophilic double bond, makes it a versatile building block. Accurate characterization of this compound is paramount for its effective use in multi-step syntheses. This guide summarizes the key spectroscopic data that enables unequivocal identification and purity assessment.

Spectral Data Presentation

While direct access to raw spectral data is repository-dependent, the following tables summarize the expected and reported spectral features for **5-Bromo-2-methyl-2-pentene**, based on data available in public and commercial databases such as the NIST WebBook and those cited by PubChem, including Sigma-Aldrich and Wiley SpectraBase.[\[1\]](#)

Table 1: ^1H NMR Spectral Data (Proton NMR)

Assignment	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Coupling Constant (J) Hz (Predicted)
$(\text{CH}_3)_2\text{C}=$	~1.6 - 1.7	Singlet	N/A
=CH-	~5.1 - 5.3	Triplet	~7.0
-CH ₂ -CH ₂ Br	~2.5 - 2.7	Quartet	~7.0
-CH ₂ Br	~3.3 - 3.5	Triplet	~7.0

Note: Predicted values are based on standard chemical shift tables and substituent effects. Actual experimental values may vary based on solvent and instrument parameters. Data for this compound is available from Sigma-Aldrich.[\[1\]](#)

Table 2: ^{13}C NMR Spectral Data (Carbon-13 NMR)

Assignment	Chemical Shift (δ) ppm (Predicted)
$(\text{CH}_3)_2\text{C}=$	~18, ~26
CH ₂ -CH ₂ Br	~40
CH ₂ Br	~32
=CH-	~122
$(\text{CH}_3)_2\text{C}=$	~135

Note: Predicted values are based on standard chemical shift tables. Actual experimental data is available from Sigma-Aldrich.[\[1\]](#)

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
162/164	Moderate	$[M]^+$ (Molecular ion peak, bromine isotope pattern)
83	High	$[C_6H_{11}]^+$ (Loss of Br)
55	High	$[C_4H_7]^+$
41	Base Peak	$[C_3H_5]^+$

Note: Data is consistent with the electron ionization mass spectrum available on the NIST WebBook.[\[2\]](#) The characteristic 1:1 ratio of the M and M+2 peaks is indicative of the presence of a single bromine atom.

Table 4: Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Assignment
~2970 - 2850	Strong	C-H stretch (alkane)
~1670	Medium	C=C stretch (alkene)
~1450, ~1375	Medium	C-H bend (alkane)
~650	Strong	C-Br stretch

Note: IR spectral data for this compound is available from various sources including Bio-Rad and Sigma-Aldrich, as cited on PubChem.[\[1\]](#)

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid sample such as **5-Bromo-2-methyl-2-pentene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Bromo-2-methyl-2-pentene** in ~0.6 mL of a deuterated solvent (e.g., $CDCl_3$) in a standard 5 mm NMR tube. Add a small

amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:** Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.
- **Data Processing:** Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and perform baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the neat liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- **Ionization:** Utilize electron ionization (EI) as the standard method for generating gas-phase ions. A typical electron energy of 70 eV is used.
- **Mass Analysis:** The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for bromine (^{19}Br and ^{81}Br in approximately a 1:1 ratio) should be clearly visible for bromine-containing fragments.

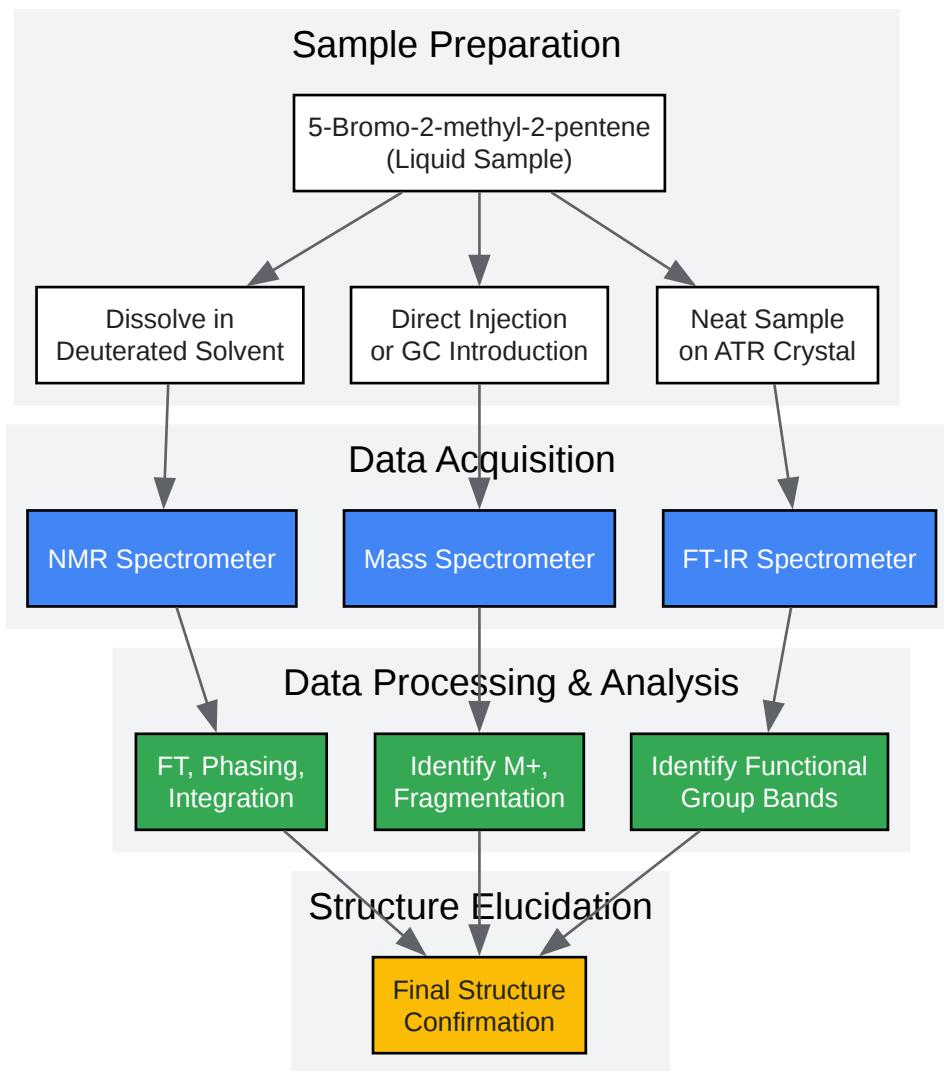
Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Background Collection: Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a standard spectral range (e.g., 4000-400 cm^{-1}).
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations within the molecule.

Visualizations

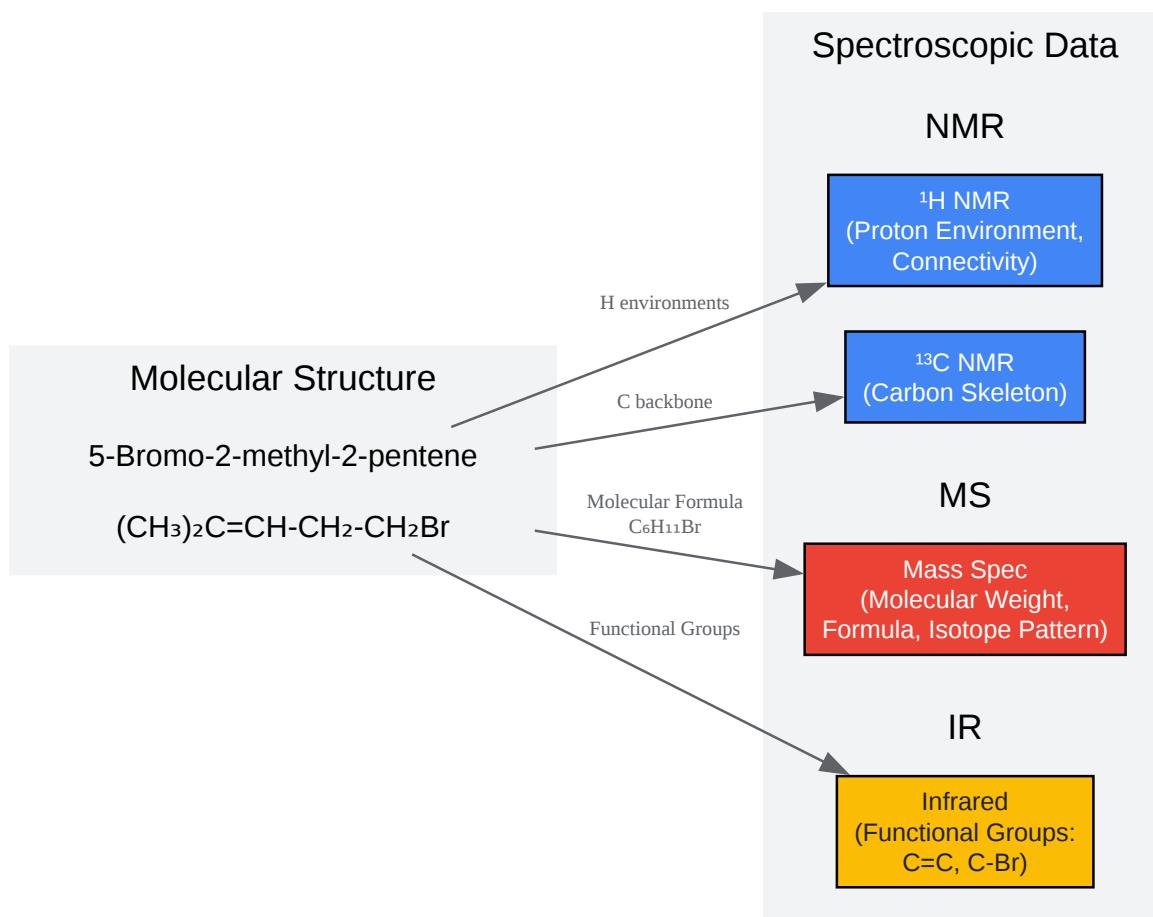
The following diagrams illustrate the logical workflow for spectral analysis and the relationship between the spectroscopic data and the molecular structure.

Diagram 1: General Workflow for Spectroscopic Analysis

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Caption: General Workflow for Spectroscopic Analysis

Diagram 2: Structure-Spectrum Correlation

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Caption: Structure-Spectrum Correlation

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